N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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Overview
Description
N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, sulfonamide group, and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a tetrahydropyrimidine derivative with a sulfonamide reagent in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as methanol or ethanol, with the addition of a base to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Mechanism of Action
The mechanism of action of N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The compound may also interact with cellular receptors, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-phenylsulfonamide derivatives: These compounds share the sulfonamide group and have similar biological activities.
Tetrahydropyrimidine derivatives: Compounds with the tetrahydropyrimidine ring structure exhibit similar chemical reactivity and applications.
Uniqueness
N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N,1,3-trimethyl-2,4-dioxo-N-phenylpyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-14-9-11(12(17)15(2)13(14)18)21(19,20)16(3)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCKHPHTETXKFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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